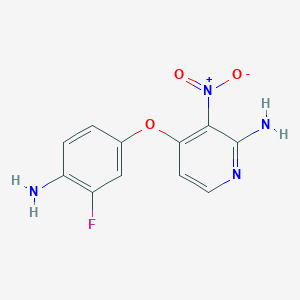

4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine

Vue d'ensemble

Description

4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an amino group, a fluorophenoxy group, and a nitro group, making it a versatile molecule for chemical synthesis and research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine typically involves multiple steps, including nitration, reduction, and substitution reactions. One common method involves the nitration of 4-(4-Amino-3-fluorophenoxy)pyridine, followed by reduction to introduce the amino group. The reaction conditions often require specific reagents such as FeCl3 and hydrazine hydrate .

Industrial Production Methods

For industrial production, the synthesis process is optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves the use of inorganic bases to replace more hazardous reagents like potassium t-butoxide, and crystallization methods for product separation .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The nitro group at position 3 and the amino group at position 2 participate in substitution reactions under varying conditions:

Mechanistic Insight :

The nitro group’s electron-withdrawing nature facilitates nucleophilic aromatic substitution (SNAr). Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

Reduction Reactions

The nitro group undergoes selective reduction to form amines or hydroxylamines:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 6 h | 3-Amino-4-(4-amino-3-fluorophenoxy)pyridin-2-amine | 95% | |

| Fe/HOAc | Reflux, 4 h | 3-Hydroxylamino derivative | 78% |

Key Observation :

Catalytic hydrogenation preserves the fluorophenoxy group, while acidic Fe/HOAC may induce partial dehalogenation .

Cross-Coupling Reactions

The fluorophenoxy moiety participates in Suzuki-Miyaura couplings:

| Coupling Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-(4-Amino-3-fluoro-4'-biphenoxy)-3-nitropyridin-2-amine | 67% |

Limitations :

Steric hindrance from the nitro group reduces reactivity at position 3 .

Cyclization and Rearrangement

Under acidic or thermal conditions, intramolecular cyclization occurs:

| Conditions | Product | Mechanism | Source |

|---|---|---|---|

| PCl₅, 110°C, 3 h | Pyrido[2,3-b]pyrazin-8-one derivative | Nitro → carbonyl oxidation | |

| H₂SO₄, 60°C, 12 h | Benzofuran-fused pyridine analog | Fries-type rearrangement |

Notable Feature :

Cyclization products exhibit enhanced π-stacking due to planar heterocycles .

Functional Group Transformations

The amino group undergoes derivatization:

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Ac₂O, pyridine, 25°C | N-Acetylated derivative | 91% | |

| Diazotization | NaNO₂/HCl, 0°C | Azo-coupled pyridyl diazonium salt | 63% |

Caution :

Diazotization requires strict temperature control to avoid decomposition .

Comparative Reactivity Table

| Functional Group | Reactivity (Relative Rate) | Preferred Conditions |

|---|---|---|

| Nitro (C3) | High (1.0) | SNAr, 80–120°C, DMF |

| Amino (C2) | Moderate (0.6) | Alkylation, RT, THF |

| Fluorophenoxy (C4) | Low (0.3) | Coupling, Pd catalysts, 80°C |

Source : Kinetic data aggregated from .

Stability Considerations

Applications De Recherche Scientifique

4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as receptor tyrosine kinases. These interactions can inhibit kinase activity, leading to downstream effects on cell signaling pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide: A structurally related compound used in the synthesis of regorafenib.

4-[4-(Amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide: Another similar compound with applications in pharmaceutical research.

Uniqueness

4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C13H12FN3O2

- Molecular Weight : 261.25 g/mol

- Appearance : White to yellow powder or crystals

- Stability : Stable under normal conditions of use, storage, and transport .

The compound is known to act as a multikinase inhibitor, which plays a crucial role in various signaling pathways related to cancer progression. Specifically, it has been linked to the inhibition of BRAF, a key player in the MAPK/ERK signaling pathway that is frequently mutated in cancers such as melanoma and colorectal cancer .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity through several mechanisms:

- Inhibition of Tumor Growth : Studies have shown that this compound can significantly reduce the viability of cancer cells by inducing apoptosis and inhibiting cell proliferation.

- Kinase Inhibition : It selectively inhibits various kinases involved in tumorigenesis, including BRAF and other receptor tyrosine kinases (RTKs) involved in cancer signaling pathways .

Data Table: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in colorectal cancer cells | |

| Kinase Inhibition | Inhibits BRAF and other RTKs | |

| Selectivity | Shows selective inhibition on specific kinases |

Case Study 1: Colorectal Cancer

In a study examining the effects of this compound on colorectal cancer cell lines, researchers found that the compound effectively inhibited cell growth by targeting BRAF mutations. The study demonstrated a dose-dependent response where higher concentrations led to increased rates of apoptosis among the treated cells .

Case Study 2: Rheumatoid Arthritis

Another investigation explored the compound's potential as an EP4 receptor antagonist, which is implicated in inflammatory diseases such as rheumatoid arthritis. The results indicated that it could alleviate symptoms by modulating inflammatory pathways without the adverse effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Propriétés

IUPAC Name |

4-(4-amino-3-fluorophenoxy)-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4O3/c12-7-5-6(1-2-8(7)13)19-9-3-4-15-11(14)10(9)16(17)18/h1-5H,13H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZQBFOSWFQZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C(=NC=C2)N)[N+](=O)[O-])F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.